![molecular formula C13H20ClNO B13839459 (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride is a chemical compound with a piperidine ring substituted with a (4-methoxyphenyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride typically involves the reaction of (4-methoxyphenyl)methyl chloride with (3S)-piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the piperidine ring.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3S)-3-[(4-Hydroxyphenyl)methyl]-piperidine Hydrochloride.
Reduction: Formation of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-[(4-Hydroxyphenyl)methyl]-piperidine Hydrochloride
- (3S)-3-[(4-Methoxyphenyl)ethyl]-piperidine Hydrochloride
- (3S)-3-[(4-Methoxyphenyl)methyl]-pyrrolidine Hydrochloride
Uniqueness
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
(3S)-3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
RHHZAZRBJHYYSE-YDALLXLXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H]2CCCNC2.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)


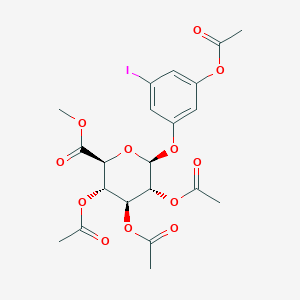


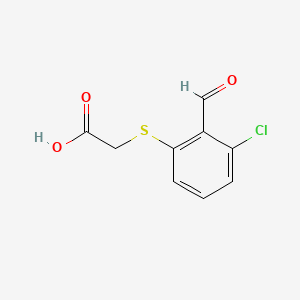
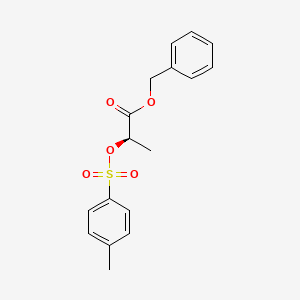

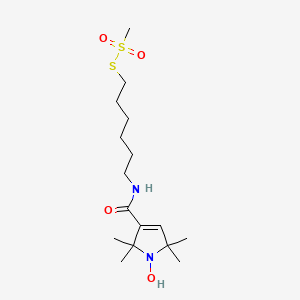
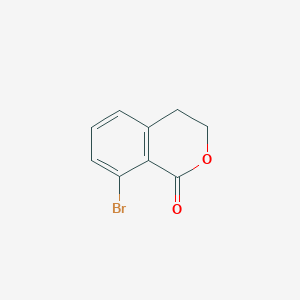
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
